molecular formula C12H12ClN3 B1467724 4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine CAS No. 372183-76-1

4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine

Cat. No.: B1467724
CAS No.: 372183-76-1
M. Wt: 233.69 g/mol
InChI Key: HLXQFVUPAUJHJI-VIFPVBQESA-N
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Description

4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a phenylethylamino group at the 4-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine typically involves the reaction of 4-chloropyrimidine with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenylethylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) are common methods.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups at the 6-position.

    Oxidation: Imines or amides derived from the phenylethylamino group.

    Reduction: Dihydropyrimidine derivatives with potential biological activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamino group can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. The chlorine atom at the 6-position may enhance the compound’s binding affinity and specificity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1S)-(1-phenylethyl)amino]-2-chloropyrimidine
  • 4-[(1S)-(1-phenylethyl)amino]-5-chloropyrimidine
  • 4-[(1S)-(1-phenylethyl)amino]-6-bromopyrimidine

Uniqueness

4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine is unique due to the specific positioning of the chlorine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. The presence of the phenylethylamino group also imparts distinct steric and electronic properties, making it a valuable scaffold for the development of novel compounds with diverse applications.

Properties

IUPAC Name

6-chloro-N-[(1S)-1-phenylethyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)16-12-7-11(13)14-8-15-12/h2-9H,1H3,(H,14,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXQFVUPAUJHJI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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